4-(Fluorosulfonyl)-2-methylbenzoic acid
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Overview
Description
4-(Fluorosulfonyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a fluorosulfonyl group attached to a methylbenzoic acid core. This compound is part of the sulfonyl fluoride family, which is known for its significant reactivity and utility in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluorosulfonyl)-2-methylbenzoic acid typically involves the introduction of a fluorosulfonyl group to the benzoic acid derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the formation of the desired sulfonyl fluoride compound .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These reagents act as electrophilic “FSO2+” synthons, facilitating the formation of the sulfonyl fluoride group .
Chemical Reactions Analysis
Types of Reactions
4-(Fluorosulfonyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
4-(Fluorosulfonyl)-2-methylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Fluorosulfonyl)-2-methylbenzoic acid involves its reactivity towards nucleophilic residues in proteins. The fluorosulfonyl group can covalently modify amino acid residues such as serine, threonine, lysine, tyrosine, cysteine, and histidine. This modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Similar Compounds
4-(Fluorosulfonyl)benzoic acid: Similar structure but lacks the methyl group, making it less sterically hindered.
Sulfonyl chlorides: Similar reactivity but less stable and more prone to hydrolysis compared to sulfonyl fluorides.
Uniqueness
4-(Fluorosulfonyl)-2-methylbenzoic acid is unique due to its combination of the fluorosulfonyl group and the methylbenzoic acid core. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
IUPAC Name |
4-fluorosulfonyl-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWRRJFDXKCHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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